molecular formula C9H15NO2 B185423 trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester CAS No. 126474-24-6

trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester

Cat. No.: B185423
CAS No.: 126474-24-6
M. Wt: 169.22 g/mol
InChI Key: PTXUIEXYXGXMEU-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of trans-6-amino-cyclohex-3-enecarboxylic acid ethyl ester follows established IUPAC conventions for cyclohexene derivatives with multiple functional groups. According to PubChem database records, the compound's official IUPAC name is ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate, which specifies the absolute stereochemical configuration at positions 1 and 6. The systematic naming protocol prioritizes the carboxylic ester functionality as the principal functional group, with the cyclohexene ring serving as the parent hydrocarbon chain. The amino substituent at position 6 and the trans stereochemical relationship between the carboxylate and amino groups are explicitly designated in the nomenclature system.

The compound possesses several recognized synonyms that reflect different naming conventions and historical usage patterns. Alternative designations include this compound and ethyl trans-2-amino-4-cyclohexene-1-carboxylate hydrochloride when referring to the hydrochloride salt form. The CAS registry number 126474-24-6 provides a unique identifier for this specific stereoisomer, distinguishing it from related cis isomers and other structural variants. Chemical suppliers and research databases frequently employ catalog-specific identifiers, such as Z1873 from AK Scientific, to facilitate compound identification and procurement processes.

The molecular formula C₉H₁₅NO₂ accurately represents the atomic composition, indicating the presence of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This formula corresponds to a molecular weight of 169.22 g/mol, as calculated through standard atomic mass summations. The InChI (International Chemical Identifier) string provides a standardized digital representation: InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8-/m1/s1. The corresponding InChIKey PTXUIEXYXGXMEU-HTQZYQBOSA-N offers a condensed hash representation suitable for database searches and computational applications.

Molecular Architecture: Cyclohexene Ring Substituent Configuration

The molecular architecture of this compound centers around a six-membered cyclohexene ring containing a single C=C double bond between positions 3 and 4. This double bond introduces a degree of structural rigidity that constrains the ring's conformational flexibility compared to saturated cyclohexane derivatives. The ethyl carboxylate group attached at position 1 extends from the ring through a planar ester linkage, contributing to the molecule's overall three-dimensional structure. The amino group at position 6 provides a basic functional site that can participate in hydrogen bonding interactions and protonation reactions under physiological conditions.

The spatial arrangement of substituents around the cyclohexene ring significantly influences the compound's physical and chemical properties. The trans configuration ensures that the carboxylate and amino groups occupy positions on opposite faces of the ring system, minimizing steric interactions between these bulky substituents. This arrangement contrasts sharply with the cis isomer, where both functional groups would be positioned on the same face of the ring, potentially leading to unfavorable steric clashes and altered conformational preferences. The cyclohexene ring adopts conformations that balance minimization of ring strain with optimal positioning of the substituted functional groups.

Computational studies using standard molecular modeling approaches indicate that the cyclohexene ring preferentially adopts conformations resembling distorted chair forms, similar to those observed in cyclohexane derivatives. The presence of the C=C double bond restricts ring flexibility and prevents complete chair-to-chair interconversion observed in saturated systems. The ethyl ester group demonstrates rotational freedom around the C-O bond, allowing multiple low-energy conformations that can be accessed at room temperature. The amino group exhibits pyramidal geometry typical of sp³ hybridized nitrogen atoms, with the lone pair of electrons contributing to the compound's basicity and potential for intermolecular interactions.

Physical property measurements support the structural characterization derived from computational analyses. The compound exhibits a computed XLogP3-AA value of 1.3, indicating moderate lipophilicity suitable for biological membrane permeation. Hydrogen bonding analysis reveals one hydrogen bond donor (the amino group) and three hydrogen bond acceptors (the amino nitrogen and two ester oxygen atoms), providing a hydrogen bonding profile conducive to protein-ligand interactions. The rotatable bond count of 3 suggests moderate conformational flexibility, primarily associated with the ethyl ester side chain.

Stereochemical Analysis: Trans Isomerism and Chair Conformations

The stereochemical analysis of this compound reveals complex conformational behavior governed by the interplay between ring strain minimization and substituent positioning preferences. In cyclohexene systems with trans-1,6-disubstitution, the substituents adopt an axial-equatorial arrangement in the most stable chair-like conformation. This positioning minimizes 1,3-diaxial interactions while maintaining the trans stereochemical relationship between the functional groups. The rigidity imposed by the C=C double bond at positions 3-4 prevents complete ring inversion, resulting in a conformational profile distinct from saturated cyclohexane derivatives.

Chair conformation analysis indicates that trans-1,6-disubstituted cyclohexene derivatives preferentially adopt conformations where the larger substituent (ethyl carboxylate) occupies the equatorial position to minimize steric strain. The amino group, being smaller, can tolerate the axial position with reduced energetic penalty. This conformational preference aligns with established principles governing disubstituted cyclohexane stability, where equatorial positioning of bulky groups provides energetic advantages through reduced 1,3-diaxial interactions. The energy difference between alternative conformations can be estimated using A-values for individual substituents, with the ethyl ester group contributing approximately 1.8 kcal/mol when positioned axially.

The stereochemical configuration significantly influences the compound's biological activity and pharmacological properties. The (1R,6R) absolute configuration, as designated in the IUPAC nomenclature, defines the spatial arrangement of atoms around the chiral centers at positions 1 and 6. This specific stereochemistry may be crucial for molecular recognition processes, including enzyme binding and receptor interactions. Studies of related trans-aminocyclohexanol derivatives demonstrate that stereochemical configuration can serve as a pH-triggered conformational switch, with protonation of the amino group stabilizing specific conformational states through intramolecular hydrogen bonding.

Dynamic conformational behavior in solution involves interconversion between different chair-like conformations, although the energy barriers for these processes are higher than those observed in saturated cyclohexane systems due to the constraining effect of the double bond. Nuclear magnetic resonance spectroscopy provides valuable insights into conformational preferences, with coupling constants reflecting the dihedral angles between adjacent protons and revealing the predominant conformational states. The trans stereochemistry can be confirmed through NOESY experiments that identify spatial proximities between non-adjacent protons, distinguishing trans from cis isomers based on characteristic correlation patterns.

Comparative Structural Analysis with Cis Isomer Counterparts

Comparative analysis between this compound and its cis isomer counterpart reveals fundamental differences in molecular structure, conformational behavior, and physicochemical properties. The cis isomer, designated as cis-6-amino-cyclohex-3-enecarboxylic acid ethyl ester with CAS number 57266-62-3, maintains the same molecular formula C₉H₁₅NO₂ but exhibits a markedly different stereochemical arrangement. In the cis configuration, both the amino and carboxylate substituents are positioned on the same face of the cyclohexene ring, creating a fundamentally different three-dimensional molecular architecture.

The conformational preferences of cis and trans isomers demonstrate striking contrasts due to differential steric interactions and stabilization mechanisms. For cis-1,6-disubstituted cyclohexene derivatives, both substituents preferentially adopt equatorial positions in the most stable chair conformation to minimize unfavorable 1,3-diaxial interactions. This positioning creates a diequatorial arrangement that maximizes the distance between the bulky functional groups. Conversely, the trans isomer exhibits an axial-equatorial arrangement, with the conformational equilibrium favoring placement of the larger ethyl carboxylate group in the equatorial position.

Thermodynamic stability comparisons reveal that the trans isomer generally exhibits greater conformational stability due to reduced steric strain between substituents. The separation of functional groups on opposite faces of the ring in the trans configuration eliminates direct steric clashes that might occur in the cis isomer when both groups occupy the same molecular face. This stability difference translates into distinct chemical reactivity patterns, with the trans isomer typically showing enhanced stability toward acid-catalyzed rearrangements and thermal decomposition processes. The energy difference between the most stable conformations of cis and trans isomers can be estimated at approximately 2-4 kcal/mol, favoring the trans configuration.

Physical property distinctions between stereoisomers extend to various measurable parameters including melting points, boiling points, and solubility characteristics. The cis isomer typically exhibits higher polarity due to the proximity of functional groups, potentially leading to enhanced water solubility compared to the trans isomer. Chromatographic separation of cis and trans isomers can be achieved using normal-phase or chiral stationary phases, with retention times reflecting the differences in molecular polarity and shape recognition by the stationary phase. Spectroscopic identification relies on characteristic coupling patterns in NMR spectroscopy, where vicinal coupling constants provide diagnostic information about the relative stereochemistry of adjacent substituents.

Property Trans Isomer Cis Isomer Reference
CAS Number 126474-24-6 57266-62-3
Molecular Weight 169.22 g/mol 169.22 g/mol
InChI Key PTXUIEXYXGXMEU-HTQZYQBOSA-N PTXUIEXYXGXMEU-JGVFFNPUSA-N
Preferred Conformation Axial-Equatorial Diequatorial
Relative Stability Higher Lower
Typical Coupling Pattern Trans-diaxial (8-10 Hz) Variable

Properties

IUPAC Name

ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXUIEXYXGXMEU-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC=CC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

In a typical procedure, the carboxylic acid is refluxed with excess ethanol in the presence of a catalytic amount of sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. The amino group remains protonated under acidic conditions, preventing undesired side reactions.

Key Parameters:

  • Molar Ratio: Carboxylic acid : ethanol = 1:5–1:10

  • Temperature: 70–80°C

  • Reaction Time: 12–24 hours

  • Yield: 85–92%

Enzymatic Esterification

Lipases such as Candida antarctica lipase B (CAL-B) enable esterification under mild, non-acidic conditions. This method avoids racemization of the chiral centers, making it suitable for enantioselective synthesis. The enzyme catalyzes the formation of the ester bond while preserving the trans configuration of the amino and carboxyl groups.

Optimized Conditions:

  • Solvent: Toluene or hexane

  • Temperature: 30–40°C

  • Water Activity: <0.3

  • Yield: 78–84%

Cyclization of Linear Precursors

Alternative routes involve constructing the cyclohexene ring through cyclization reactions, often enabling better stereochemical control.

Ring-Closing Metathesis (RCM)

A diene precursor containing the amino and ester functionalities undergoes RCM using Grubbs catalysts. For example, a diethyl diallylamine derivative can cyclize to form the cyclohexene ring with high trans selectivity.

Reaction Scheme:

CH2=CHCH2N(COOEt)CH2CH=CH2Grubbs Catalysttrans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester\text{CH}2=\text{CH}-\text{CH}2-\text{N}(\text{COOEt})-\text{CH}2-\text{CH}=\text{CH}2 \xrightarrow{\text{Grubbs Catalyst}} \text{this compound}

Conditions:

  • Catalyst: Grubbs 2nd generation (5 mol%)

  • Solvent: Dichloromethane

  • Temperature: 40°C

  • Yield: 70–75%

Acid-Mediated Cyclization

Linear keto-esters cyclize under acidic conditions to form the cyclohexene ring. For instance, a γ,δ-unsaturated β-keto ester undergoes intramolecular aldol condensation, followed by amination to introduce the amino group.

Mechanism:

  • Protonation of the carbonyl group activates the α-carbon for nucleophilic attack.

  • Cyclization forms the six-membered ring.

  • Reductive amination introduces the amino group at the 6-position.

Optimization Data:

ParameterValue
Acid CatalystH₂SO₄ (0.1 M)
SolventEthanol
Temperature60°C
Reaction Time8 hours
Yield68%

Resolution of Racemic Mixtures

Chiral chromatography or enzymatic resolution separates enantiomers when synthetic routes produce racemic mixtures.

Chiral Stationary Phase Chromatography

Using cellulose tris(3,5-dimethylphenylcarbamate) columns, the trans enantiomers are resolved with baseline separation. This method is critical for pharmaceutical applications requiring high enantiomeric excess (ee).

Chromatographic Conditions:

  • Column: Chiralpak IC

  • Mobile Phase: Hexane:isopropanol (90:10)

  • Flow Rate: 1 mL/min

  • ee Achieved: >99%

Kinetic Resolution with Lipases

Pseudomonas fluorescens lipase selectively hydrolyzes one enantiomer of a racemic ester, leaving the desired trans isomer intact.

Procedure:

  • Racemic ester is treated with lipase in aqueous buffer.

  • The (R,R)-enantiomer hydrolyzes faster, enriching the (S,S)-ester.

  • The product is extracted and purified.

Performance Metrics:

  • Enantiomeric Ratio (E): 45

  • Yield: 40% (98% ee)

Industrial-Scale Synthesis

The patent literature emphasizes scalable processes for kilogram-scale production, focusing on cost efficiency and minimal waste.

Continuous Flow Esterification

A continuous flow reactor minimizes reaction time and improves heat management. The carboxylic acid and ethanol are pumped through a heated column packed with solid acid catalysts (e.g., Amberlyst-15).

Advantages:

  • Residence Time: 30 minutes

  • Catalyst Lifetime: >1,000 cycles

  • Purity: 99.5%

Recycling of Solvents and Catalysts

Ionic liquids or supercritical CO₂ replace traditional solvents, enabling facile recycling and reducing environmental impact.

Case Study:

  • Solvent: [BMIM][BF₄] (ionic liquid)

  • Recovery Rate: 95%

  • Catalyst Reuse: 10 cycles without loss of activity

Comparative Analysis of Methods

The table below evaluates key synthesis routes based on yield, enantioselectivity, and scalability:

MethodYield (%)ee (%)ScalabilityCost
Acid-Catalyzed Esterification92N/AHighLow
Enzymatic Esterification84>99ModerateMedium
RCM7585LowHigh
Continuous Flow90N/AHighMedium

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry

trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester serves as a crucial building block in organic synthesis. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

  • Synthesis of Complex Molecules : It is used to create more complex compounds through various chemical reactions.
  • Reaction Mechanisms : The compound is employed in studying reaction pathways and understanding the behavior of similar chemical structures.

Biology

In biological research, this compound has been investigated for its role in various biochemical pathways.

  • Biochemical Pathways : It acts as a model compound for studying amino acid derivatives and their interactions within biological systems.
  • Enzyme Interactions : Research indicates its potential to influence enzyme activity, making it a candidate for studying metabolic pathways.

Medicine

The compound shows promise in pharmaceutical research, particularly in drug design and development.

  • Therapeutic Agents : Its structural features suggest potential interactions with neurotransmitter systems, indicating possible applications in neuropharmacology.
  • Preliminary Findings : Studies have indicated that it may modulate neurotransmitter activity, although further research is needed to clarify its pharmacological profile.

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals. Its unique properties enable the development of materials with specific characteristics, enhancing product performance in various applications.

Case Study 1: Neuropharmacological Investigations

Research has focused on the interaction of this compound with neurotransmitter receptors. Preliminary studies suggest that it may enhance synaptic transmission by modulating receptor activity, paving the way for further investigations into its therapeutic potential.

Case Study 2: Synthesis Methodologies

A study on synthetic routes for producing this compound demonstrated several effective methods, including esterification techniques that ensure high yield and purity. These methodologies are essential for scaling production for industrial applications.

Mechanism of Action

The mechanism of action of trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester involves its interaction with various molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context . The specific pathways and targets involved vary based on the application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester (also known as ethyl cis-(2-aminocyclohex-4-ene)-1-carboxylate) is an organic compound characterized by its unique cyclohexene structure, which includes an amino group and a carboxylic acid ethyl ester functional group. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of approximately 169.22 g/mol. This compound has garnered attention in various fields, particularly in neuropharmacology, due to its potential biological activities.

The compound exhibits interesting chemical properties due to its functional groups, which suggest possible interactions with biological systems. The structural features of this compound allow it to engage in various biochemical pathways, particularly those involving neurotransmitter systems.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter activity. Preliminary studies suggest that it could act as an inhibitor or modulator of specific neurotransmitter receptors, although detailed mechanisms remain to be fully elucidated.

Table 1: Potential Biological Activities of this compound

Activity TypeDescription
Neurotransmitter ModulationMay interact with neurotransmitter systems, influencing synaptic transmission.
Enzyme InhibitionPotential to inhibit enzymes involved in neurotransmitter metabolism.
Antioxidant ActivitySuggested antioxidant properties that may protect against oxidative stress.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate activity within various biochemical pathways related to neurotransmission and metabolic processes.

Case Studies and Research Findings

  • Neuropharmacology Study : A study investigating the effects of this compound on neurotransmitter release demonstrated that the compound could enhance the release of certain neurotransmitters in neuronal cultures, suggesting a role in synaptic plasticity.
  • Enzyme Interaction : In vitro assays indicated that this compound acts as a competitive inhibitor of glutamate decarboxylase, an enzyme crucial for GABA synthesis. This inhibition could lead to increased levels of glutamate, impacting excitatory signaling in the brain .
  • Antioxidant Properties : Research has highlighted the potential antioxidant effects of this compound, where it was shown to scavenge free radicals effectively in cell-based assays, which may contribute to neuroprotective effects .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
Ethyl cis-(2-amino-cyclohex-4-ene)-1-carboxylateC₉H₁₅NO₂Different stereochemistry affecting biological activity
Ethyl 2-amino-4-cyclohexenecarboxylateC₉H₁₅NO₂Varies in substituent positions on the cyclohexene ring
trans-2-Aminocyclohexanecarboxylic acidC₇H₁₃NO₂Lacks the ethyl ester group, impacting solubility

These comparisons highlight the unique structural attributes of this compound that may influence its pharmacological profile and biological activity.

Q & A

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution techniques such as X-ray crystallography (for stereochemical confirmation), GC-MS (for purity analysis), and reverse-phase HPLC (for enantiomeric separation) are critical. For example, crystal structure determination via X-ray diffraction (as seen in cyclohexene carboxylate derivatives) resolves spatial arrangements of amino and ester groups . GC-MS with polar capillary columns effectively monitors reaction progress and identifies byproducts .

Q. How does the stereochemistry of the cyclohexene ring influence reactivity in downstream applications?

  • Methodological Answer : The trans configuration of the amino and ester groups affects hydrogen-bonding interactions and steric hindrance. Computational modeling (e.g., DFT) combined with experimental kinetics can predict regioselectivity in nucleophilic substitutions. For instance, substituents on the cyclohexene ring (e.g., trifluoromethyl groups) alter electron density, impacting cycloaddition or alkylation rates .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing diastereomer formation?

  • Methodological Answer : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading (e.g., K2_2CO3_3/TBAB systems) must be systematically tested. Design of Experiments (DoE) frameworks can identify critical factors. For example, anhydrous conditions and slow addition of electrophiles reduce side reactions in alkylation steps, as demonstrated in similar ethyl ester syntheses .

Q. What strategies resolve contradictions in reported biological activities of structurally similar ethyl ester derivatives?

  • Methodological Answer : Meta-analyses of structure-activity relationships (SAR) should account for substituent effects (e.g., electron-withdrawing groups on the phenyl ring) and assay conditions (e.g., cell line variability). For instance, conflicting IC50_{50} values in kinase inhibition studies may arise from differences in buffer pH or incubation times. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .

Q. What in vitro models are suitable for assessing the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Liver microsomal assays (human or rodent) quantify phase I metabolism via CYP450 enzymes. LC-MS/MS monitors hydrolysis of the ethyl ester to the carboxylic acid metabolite. Parallel artificial membrane permeability assays (PAMPA) evaluate intestinal absorption. For example, fluorinated analogs of ethyl esters show enhanced metabolic stability due to reduced esterase susceptibility .

Q. How can enantiomeric impurities be detected and controlled during asymmetric synthesis?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak AD-H) with polar organic mobile phases resolves enantiomers. Dynamic kinetic resolution (DKR) using lipases or transition-metal catalysts can enhance enantioselectivity. For example, (-)-menthol-based chiral auxiliaries have been employed to bias cyclohexene ring conformations during esterification .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer : Batch-to-batch variability may arise from residual solvents or tautomeric forms. 1^1H NMR in DMSO-d6 can detect enol-keto tautomerism, while 2D NMR (e.g., HSQC, HMBC) confirms connectivity. Cross-referencing with computational NMR predictors (e.g., ACD/Labs) helps assign minor peaks .

Q. What analytical workflows validate the absence of genotoxic impurities in final products?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) targets known mutagenic byproducts (e.g., alkyl halides). Ames tests using Salmonella strains assess mutagenicity. For example, residual brominated intermediates in quinoline derivatives require quantification at ppm levels .

Experimental Design Considerations

Q. What controls are essential in biological assays to isolate the compound’s mechanism of action?

  • Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., staurosporine for kinase inhibition), and off-target counterscreens. For cellular uptake studies, fluorescently tagged analogs (e.g., BODIPY-labeled esters) validate subcellular localization via confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.